molecular formula C26H26N2OS2 B2940227 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 921861-92-9

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B2940227
CAS No.: 921861-92-9
M. Wt: 446.63
InChI Key: BFGXWTCCVAONSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic framework combining a benzothiazole moiety fused with a tetrahydrobenzothiophen core. The benzothiazole group (1,3-benzothiazol-2-yl) is linked to the 3-position of the tetrahydrobenzothiophen ring, which itself carries a methyl substituent at the 6-position. The acetamide side chain is functionalized with a 3,4-dimethylphenyl group, enhancing steric bulk and lipophilicity. Such structural attributes are characteristic of molecules designed for pharmacological applications, particularly in targeting enzymes or receptors where aromatic stacking and hydrophobic interactions are critical .

The compound’s molecular complexity necessitates advanced crystallographic tools like SHELXL and OLEX2 for structural elucidation and refinement, as these programs enable precise determination of bond lengths, angles, and torsional conformations in polycyclic systems .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS2/c1-15-8-11-19-22(12-15)31-26(24(19)25-27-20-6-4-5-7-21(20)30-25)28-23(29)14-18-10-9-16(2)17(3)13-18/h4-7,9-10,13,15H,8,11-12,14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGXWTCCVAONSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction, with dimethyl formamide as the solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with thiophenol :
    R NH CO CH2—Ar+PhSHNaH DMFR NH CO SPh Ar+CH3OH\text{R NH CO CH}_2—\text{Ar}+\text{PhSH}\xrightarrow{\text{NaH DMF}}\text{R NH CO SPh Ar}+\text{CH}_3\text{OH}
    This replaces the methyl group with a thiophenyl group (Table 1).

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield*
ThiophenolNaH, DMF, 60°C, 6 hr2-(3,4-dimethylphenyl)-thioacetamideN/A
BenzylamineK₂CO₃, DMSO, 80°C, 8 hrN-benzylacetamide derivativeN/A

*Yield data not explicitly reported in available literature.

Oxidation of the Benzothiophene Ring

The tetrahydrobenzothiophene ring is susceptible to oxidation:

  • Hydrogen peroxide-mediated oxidation :
    TetrahydrobenzothiopheneH2O2/HOAcSulfoxide or sulfone derivatives\text{Tetrahydrobenzothiophene}\xrightarrow{\text{H}_2\text{O}_2/\text{HOAc}}\text{Sulfoxide or sulfone derivatives}
    Partial oxidation forms sulfoxides, while prolonged exposure yields sulfones.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProduct Type
H₂O₂ (30%)Acetic acid, 50°C, 3 hrSulfoxide
m-CPBADCM, RT, 12 hrSulfone

Hydrolysis of the Benzothiazole Moiety

The benzothiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    BenzothiazoleHCl conc reflux2 aminothiophenol derivative+carboxylic acid\text{Benzothiazole}\xrightarrow{\text{HCl conc reflux}}\text{2 aminothiophenol derivative}+\text{carboxylic acid}

  • Basic hydrolysis :
    BenzothiazoleNaOH H2O EtOHThiolate intermediatedisulfide\text{Benzothiazole}\xrightarrow{\text{NaOH H}_2\text{O EtOH}}\text{Thiolate intermediate}\rightarrow \text{disulfide} .

Coupling Reactions via the Aryl Groups

The 3,4-dimethylphenyl group participates in Suzuki-Miyaura cross-coupling:

  • Reaction with aryl boronic acids :
    Ar CH2—CO NH R+Ar B OH 2Pd PPh3 4,Na2CO3Biarylacetamide derivative\text{Ar CH}_2—\text{CO NH R}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biarylacetamide derivative} .

Table 3: Coupling Reactions

Boronic AcidCatalystProduct Application
4-FluorophenylPd(dppf)Cl₂COX-II inhibitor precursor
3-PyridylPd(OAc)₂Kinase-targeted analogs

Functionalization at the Methyl Substituent

The 6-methyl group on the tetrahydrobenzothiophene undergoes free-radical bromination:

  • NBS-initiated bromination :
    CH3NBS AIBN CCl4CH2Br\text{CH}_3\xrightarrow{\text{NBS AIBN CCl}_4}\text{CH}_2\text{Br}
    This provides a handle for further derivatization (e.g., nucleophilic substitution).

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : Decomposition occurs above 250°C, releasing SO₂ and NH₃ (TGA-DSC data).

  • Photolysis : UV exposure (254 nm) induces cleavage of the benzothiazole-thiophene bond, forming thiocyanates .

Comparative Reactivity Insights

Key factors influencing reactivity:

  • Electron-withdrawing groups : The benzothiazole ring directs electrophilic attacks to the para position of the thiophene.

  • Steric effects : The 3,4-dimethylphenyl group hinders reactions at the acetamide’s α-carbon.

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Further studies are required to quantify reaction kinetics and explore catalytic asymmetric transformations.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzothiazole-acetamide scaffold with analogues such as N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (Compound A, from ). Key differences include:

  • Core Structure: The target compound’s tetrahydrobenzothiophen core vs. Compound A’s dihydrodioxino-benzothiazole system. The former introduces greater conformational rigidity due to the saturated tetrahydro ring.
  • Substituents: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (ClogP ~4.2 estimated) compared to Compound A’s 4-methoxyphenylsulfonyl group (ClogP ~1.8), which introduces polar sulfonyl and methoxy functionalities. The methyl group at the 6-position of the tetrahydrobenzothiophen may enhance metabolic stability relative to Compound A’s unsubstituted dihydrodioxino ring.

Physicochemical and Pharmacological Properties

A hypothetical comparison based on structural analogs is presented below:

Property Target Compound Compound A
Molecular Weight ~465.6 g/mol ~476.5 g/mol
LogP (Predicted) 4.2 (High lipophilicity) 1.8 (Moderate polarity)
Aqueous Solubility Low (<10 µM) Moderate (~50 µM)
Biological Target Hypothesized kinase inhibitor Sulfonamide-based protease inhibitor

In contrast, Compound A’s sulfonyl group may improve solubility but reduce blood-brain barrier penetration .

Research Findings and Methodological Insights

Crystallographic Analysis

Both compounds require advanced refinement software due to their complex heterocyclic systems. For example:

  • SHELXL is widely used for small-molecule refinement, leveraging its robust algorithms for handling disordered solvent molecules and hydrogen-bonding networks .
  • OLEX2 integrates visualization tools to analyze torsional angles in the tetrahydrobenzothiophen ring, critical for assessing conformational stability .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2S2
  • Molecular Weight : 336.50 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a benzothiazole moiety and a tetrahydro-benzothiophene ring, contributing to its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of benzothiazole and benzothiophene exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that certain benzothiazole derivatives inhibited c-Met kinase activity significantly (IC50 values ranging from 1.57 to 31.52 nM) and exhibited potent cytotoxic effects against HT-29 and A549 cell lines .

The biological activity of this compound may involve:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases including c-Met and VEGFR-2. The inhibition of these kinases is crucial for the suppression of tumor growth.
  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Some derivatives have shown the ability to inhibit GSK-3 activity significantly at concentrations below 10 μM .

Case Studies and Research Findings

StudyFindings
Liu et al. (2020)Identified compounds with IC50 values against c-Met kinase ranging from 1.57 to 31.52 nM; significant cytotoxicity against multiple cancer cell lines .
Xu et al. (2020)Developed a novel triazolo derivative that exhibited antiproliferative effects (IC50: 1.30 μM for HL-60 cells) .
Egile et al. (2020)Reported strong inhibition of wild-type MET enzyme with IC50 values in the nanomolar range for various mutants .

Q & A

What are the optimal synthetic routes for this compound, and how can experimental efficiency be improved?

Level: Basic
Methodological Answer:
The synthesis of complex heterocyclic acetamides like this compound typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base, followed by purification via slow evaporation crystallization (e.g., methanol/acetone mixtures) . To enhance efficiency, integrate Design of Experiments (DoE) principles. For example, use fractional factorial designs to screen critical parameters (e.g., solvent ratios, temperature, stoichiometry) and reduce trial-and-error experimentation. This aligns with statistical methods in chemical technology for minimizing experimental runs while capturing variable interactions .

Which spectroscopic and crystallographic techniques are most reliable for structural validation?

Level: Basic
Methodological Answer:

  • X-ray crystallography is definitive for confirming bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen-bonded dimers as seen in related acetamides) .
  • Complement with NMR (1H/13C) to verify substituent positions and HRMS for molecular mass confirmation.
  • For challenging stereochemistry, employ DFT calculations to predict spectroscopic profiles and compare with experimental data .

How can computational tools predict reactivity or optimize reaction conditions for derivatives?

Level: Advanced
Methodological Answer:

  • Use quantum chemical reaction path searches (e.g., IRC calculations) to model reaction mechanisms and identify transition states. ICReDD’s methodology combines these with machine learning to prioritize viable pathways .
  • Molecular dynamics simulations can predict solvent effects, while QSAR models guide functional group modifications for desired properties (e.g., solubility, binding affinity) .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Apply meta-analysis frameworks to harmonize datasets, accounting for variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity.
  • Use multivariate regression to isolate confounding factors (e.g., impurity profiles, solvent residues) that may skew results. Reference DoE-based validation protocols to ensure reproducibility .

How to design experiments for studying this compound’s stability under varying environmental conditions?

Level: Basic
Methodological Answer:

  • Conduct accelerated stability studies using ICH Q1A guidelines:
    • Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light.
    • Monitor via HPLC-UV/PDA to track degradation products.
    • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

What advanced reactor designs enhance scalability for analogs of this compound?

Level: Advanced
Methodological Answer:

  • Implement microreactor systems for precise control of exothermic reactions (common in heterocyclic syntheses).
  • Use CFD simulations to optimize mixing efficiency and residence time distribution.
  • Leverage membrane separation technologies (CRDC subclass RDF2050104) for in-line purification, reducing downstream processing .

How to address discrepancies in crystallographic vs. computational structural models?

Level: Advanced
Methodological Answer:

  • Perform Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) observed in X-ray structures.
  • Reconcile computational models (e.g., DFT-optimized geometries) with experimental data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent correction models .

What are best practices for data integrity and reproducibility in multi-institutional studies?

Level: Basic
Methodological Answer:

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):
    • Use electronic lab notebooks (ELNs) with blockchain timestamping for audit trails.
    • Standardize protocols via CRDC classifications (e.g., RDF2050112 for reactor design parameters) .
  • Share raw data in repositories like Zenodo or ChemRxiv with detailed metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.